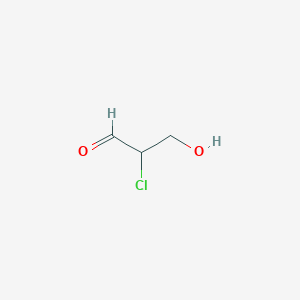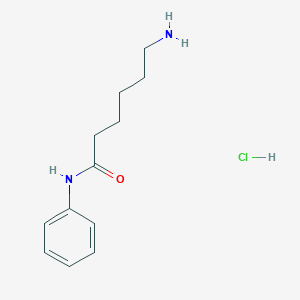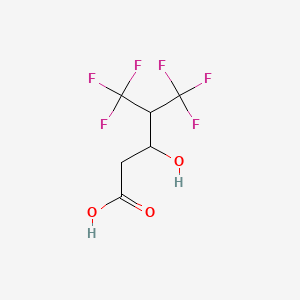
Chlorodifluoroacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodifluoroacetonitrile is an organic compound with the molecular formula C₂ClF₂N. It is a colorless liquid that is used in various chemical processes. The compound is known for its reactivity and is utilized in the synthesis of other chemicals.
Preparation Methods
Chlorodifluoroacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of chlorodifluoromethane with sodium cyanide under specific conditions. This reaction typically requires a solvent such as dimethyl sulfoxide and is conducted at elevated temperatures to facilitate the formation of the nitrile group.
Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The process may include steps such as distillation and purification to remove any impurities.
Chemical Reactions Analysis
Chlorodifluoroacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions, where other functional groups replace the nitrile group under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chlorodifluoroacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of fluorinated chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a building block for drug development.
Industry: this compound is used in the manufacture of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which chlorodifluoroacetonitrile exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the electronegative fluorine and chlorine atoms, which make the nitrile group more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Chlorodifluoroacetonitrile can be compared with other similar compounds such as trifluoroacetonitrile and chlorotrifluoroethylene. These compounds share similar reactivity patterns due to the presence of fluorine atoms but differ in their specific chemical properties and applications. This compound is unique in its combination of chlorine and fluorine atoms, which imparts distinct reactivity and makes it valuable in specific chemical syntheses.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable intermediate in various synthetic processes
Properties
CAS No. |
421-05-6 |
|---|---|
Molecular Formula |
C2ClF2N |
Molecular Weight |
111.48 g/mol |
IUPAC Name |
2-chloro-2,2-difluoroacetonitrile |
InChI |
InChI=1S/C2ClF2N/c3-2(4,5)1-6 |
InChI Key |
GUIPZCNIFDPABQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(F)(F)Cl |
physical_description |
White gas with a pungent odor; [Fairfield MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


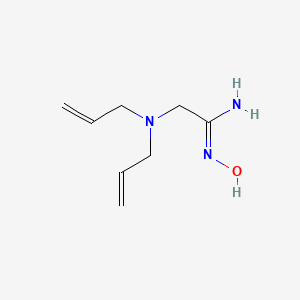
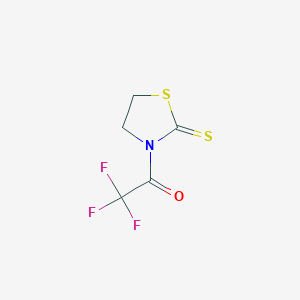
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
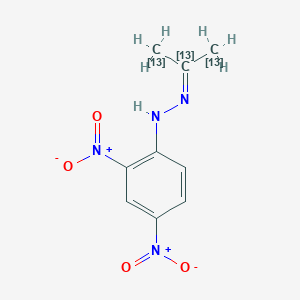


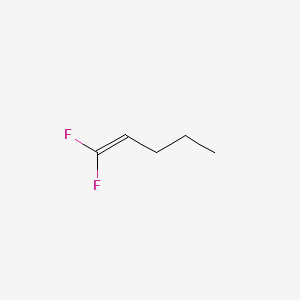

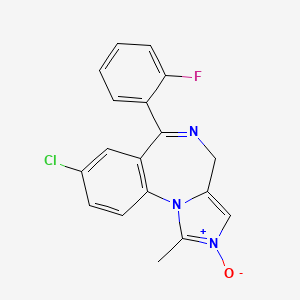
![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)

